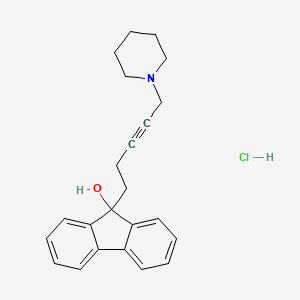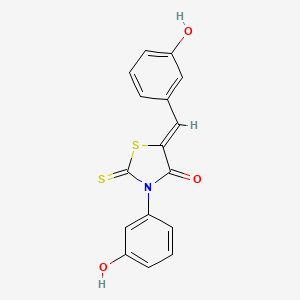
9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride: is a synthetic compound that belongs to the class of fluorenol derivatives This compound is characterized by the presence of a piperidine ring, a pentynyl chain, and a fluorenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorenol Core: The fluorenol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.
Attachment of the Pentynyl Chain: The pentynyl chain can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the pentynyl chain reacts with piperidine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The fluorenol moiety can undergo oxidation to form fluorenone.
Reduction: The fluorenone can be reduced back to fluorenol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The pentynyl chain can be introduced via coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products:
Oxidation: Fluorenone.
Reduction: Fluorenol.
Substitution: Various substituted piperidine derivatives.
Coupling Reactions: Pentynyl-substituted fluorenol derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including its use as an anxiolytic agent.
- Studied for its effects on the central nervous system and potential as a neuroprotective agent.
Industry:
- Used in the development of new materials with unique properties.
- Studied for its potential applications in the field of organic electronics.
作用機序
The mechanism of action of 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors in the central nervous system, while the fluorenol moiety may interact with enzymes and other proteins. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the cellular level.
類似化合物との比較
Fluorenol: A simpler derivative of fluorene with a hydroxyl group.
Fluorenone: An oxidized form of fluorenol.
Piperidine: A six-membered heterocyclic amine.
Pentynyl-substituted Fluorenol Derivatives: Compounds with similar structures but different substituents on the fluorenol moiety.
Uniqueness:
- The combination of a piperidine ring, a pentynyl chain, and a fluorenol moiety makes 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride unique.
- Its unique structure allows for diverse chemical reactivity and potential applications in various fields.
- The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications.
特性
IUPAC Name |
9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPEOATOINCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6083991.png)


![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6084024.png)
![N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![N~1~-(4-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE](/img/structure/B6084039.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
